1-[Benzyl(methyl)amino]propan-2-ol

Catalog No.
S1972485
CAS No.
91339-81-0
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[Benzyl(methyl)amino]propan-2-ol

CAS Number

91339-81-0

Product Name

1-[Benzyl(methyl)amino]propan-2-ol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

WLQCOCGZDBXUME-UHFFFAOYSA-N

SMILES

CC(CN(C)CC1=CC=CC=C1)O

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)O

Buffer Solutions

    Scientific Field: Chemistry

    Application Summary: AMP is used for the preparation of buffer solutions.

    Methods of Application: The specific methods of application would depend on the exact buffer solution being prepared. Typically, AMP would be mixed with a weak acid or base and water to create a solution that resists changes in pH.

    Results or Outcomes: The result is a buffer solution that can be used in various scientific experiments to maintain a stable pH environment.

Pharmaceuticals

    Scientific Field: Pharmaceutical Sciences

    Application Summary: AMP is a component of the drugs ambuphylline and pamabrom.

    Methods of Application: In pharmaceutical applications, AMP would be used as a raw material in the synthesis of these drugs. The exact procedures would depend on the specific drug being synthesized.

    Results or Outcomes: The result is the production of effective medications for various health conditions.

Cosmetics

    Scientific Field: Cosmetic Science

    Application Summary: AMP is also used in cosmetics.

    Methods of Application: In cosmetics, AMP could be used as a pH adjuster, buffering agent, or fragrance ingredient. The exact methods of application would depend on the specific cosmetic product being formulated.

    Results or Outcomes: The result is the production of cosmetic products with desirable properties such as a pleasant fragrance or a stable pH.

Synthesis of Oxazolines

    Scientific Field: Organic Chemistry

    Application Summary: AMP is a precursor to oxazolines via its reaction with acyl chlorides.

    Methods of Application: The synthesis of oxazolines would involve reacting AMP with an acyl chloride in the presence of a suitable catalyst.

    Results or Outcomes: The result is the production of oxazolines, which are useful intermediates in organic synthesis.

Synthesis of 2,2-Dimethylaziridine

1-[Benzyl(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H15NOC_{10}H_{15}NO. It is classified as a secondary amine and an alcohol. The structure features a benzyl group attached to the nitrogen atom, along with a hydroxyl group on the second carbon of the propane chain. This unique configuration imparts distinctive chemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution: The benzyl group is amenable to substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride or sodium methoxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF).

Research indicates that 1-[Benzyl(methyl)amino]propan-2-ol exhibits potential biological activities, particularly its interaction with class-IIa histone deacetylases (HDACs). The mechanism of action involves aminomethylation, which affects biochemical pathways such as the Mannich reaction pathway. This interaction may lead to various biological effects, including potential anticancer and antimicrobial properties, making it a candidate for further pharmacological studies .

The synthesis of 1-[Benzyl(methyl)amino]propan-2-ol can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of benzylamine with acetone, followed by reduction with sodium borohydride. The reaction typically occurs under mild conditions using solvents like methanol or ethanol.
  • N-Methylation Reaction: Another approach includes the reaction of benzyl chloride with N-methylpropan-2-amine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in organic solvents like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
  • Industrial Production: On an industrial scale, continuous flow processes are often employed to enhance yield and purity, utilizing catalytic hydrogenation and optimized reaction conditions for efficient synthesis .

/UsesPhenylacetoneSimilar structure; used in amphetamine synthesisPrecursor in illicit drug synthesis2-Amino-2-methylpropan-1-olRelated functional group arrangement; used in pharmaceuticalsBuffering agent in biochemical applications3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-olContains trifluoromethyl group; enhances lipophilicityPotential antidepressant and anxiolytic agent

Uniqueness

1-[Benzyl(methyl)amino]propan-2-ol stands out due to its specific combination of functional groups that confer distinct reactivity and biological activity. Its benzyl group enhances stability and lipophilicity, making it a promising candidate for drug development. Furthermore, the presence of both amine and alcohol functionalities allows for versatile chemical modifications, establishing it as a valuable intermediate in organic synthesis.

Interaction studies have revealed that 1-[Benzyl(methyl)amino]propan-2-ol interacts with specific biological targets, particularly influencing histone deacetylase activity. These interactions suggest its potential role in modulating gene expression and cellular processes related to cancer progression and other diseases. Further research is warranted to elucidate its full pharmacological profile and therapeutic potential .

XLogP3

1.5

Other CAS

91339-81-0

Dates

Modify: 2023-08-16

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